molecular formula C12H9F2NO2 B2802908 4-(Difluoromethyl)-2-methylquinoline-7-carboxylic acid CAS No. 2248386-83-4

4-(Difluoromethyl)-2-methylquinoline-7-carboxylic acid

Cat. No.: B2802908
CAS No.: 2248386-83-4
M. Wt: 237.206
InChI Key: ZKNQYAXOFCSEBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Difluoromethyl)-2-methylquinoline-7-carboxylic acid is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the difluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-2-methylquinoline-7-carboxylic acid typically involves the introduction of the difluoromethyl group into the quinoline core. One common method is the metal-mediated stepwise difluoromethylation reaction. This process involves the use of difluoromethylation reagents and metal catalysts to introduce the difluoromethyl group at the desired position on the quinoline ring .

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer improved reaction efficiency and higher yields compared to traditional batch reactors. These systems allow for precise control of reaction conditions, such as temperature and residence time, leading to more efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-2-methylquinoline-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

Scientific Research Applications

4-(Difluoromethyl)-2-methylquinoline-7-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its enhanced stability and biological activity.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-2-methylquinoline-7-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)-2-methylquinoline-7-carboxylic acid
  • 4-(Chloromethyl)-2-methylquinoline-7-carboxylic acid
  • 4-(Bromomethyl)-2-methylquinoline-7-carboxylic acid

Uniqueness

4-(Difluoromethyl)-2-methylquinoline-7-carboxylic acid is unique due to the presence of the difluoromethyl group, which enhances its chemical stability and biological activity compared to its analogs. The difluoromethyl group also improves the compound’s lipophilicity and metabolic stability, making it a valuable molecule for various applications .

Properties

IUPAC Name

4-(difluoromethyl)-2-methylquinoline-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO2/c1-6-4-9(11(13)14)8-3-2-7(12(16)17)5-10(8)15-6/h2-5,11H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKNQYAXOFCSEBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC(=CC2=N1)C(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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